MK-8719 MK-8719 MK-8719 is a highly potent and selective OGA inhibitor (EC50 = 52.7 nM) which is a Potential Treatment for Tauopathies. MK-8719 showed excellent CNS penetration that has been advanced to first-in-human phase I clinical trials.
Brand Name: Vulcanchem
CAS No.: 1382799-40-7
VCID: VC0535685
InChI: InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1
SMILES: O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F
Molecular Formula: C9H14F2N2O3S
Molecular Weight: 268.2788

MK-8719

CAS No.: 1382799-40-7

Cat. No.: VC0535685

Molecular Formula: C9H14F2N2O3S

Molecular Weight: 268.2788

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

MK-8719 - 1382799-40-7

Specification

CAS No. 1382799-40-7
Molecular Formula C9H14F2N2O3S
Molecular Weight 268.2788
IUPAC Name (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol
Standard InChI InChI=1S/C9H14F2N2O3S/c1-2-12-9-13-3-4(14)5(15)6(7(10)11)16-8(3)17-9/h3-8,14-15H,2H2,1H3,(H,12,13)/t3-,4-,5+,6+,8-/m1/s1
Standard InChI Key UDQTXCHQKHIQMH-KYGLGHNPSA-N
SMILES O[C@H]1[C@H](O)[C@@]2([H])N=C(NCC)S[C@@]2([H])O[C@@H]1C(F)F
Appearance Solid powder

Introduction

Chemical Properties and Structure

MK-8719, also referred to as compound 42 in scientific literature, is a synthetic organic compound with the IUPAC name (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d] thiazole-6,7-diol . This small molecule has a molecular formula of C9H14F2N2O3S and a molecular weight of 268.28 g/mol . The compound was designed by using the scaffold of the carbohydrate-based lead molecule thiamet-G, with medicinal chemistry and structure-activity relationship (SAR) studies employed to enhance its drug-like properties, including potency, selectivity, central nervous system (CNS) exposure, and metabolic stability .

Structural Features

MK-8719's structure is characterized by a pyrano[3,2-d] thiazole core with specific stereochemistry (3aR,5S,6S,7R,7aR), a difluoromethyl group at position 5, and an ethylimino group at position 2 . X-ray crystallography studies have revealed that MK-8719 binds to the enzyme active site of human OGA through a network of specific hydrogen-bonding interactions with side chains of key amino acids, including Asp285, Asn313, Asp174, and the peptide backbone of Gly67 . This binding profile is similar to that of thiamet-G, though the difluoromethyl group in MK-8719 represents a key modification that enhances its pharmacological properties.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of MK-8719:

PropertyValue
IUPAC Name(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-ethylimino-1,3a,5,6,7,7a-hexahydropyrano[3,2-d] thiazole-6,7-diol
Molecular FormulaC9H14F2N2O3S
Molecular Weight268.28 g/mol
Compound ClassSynthetic organic
SynonymsMK-8719, MK8719, compound 42
CAS Number1382799-40-7

Mechanism of Action

MK-8719 functions as a potent and selective inhibitor of O-GlcNAcase (OGA), an enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins . The inhibition of OGA results in increased levels of O-GlcNAcylated proteins, which has been hypothesized to provide protective effects in neurodegenerative disorders characterized by tau pathology.

O-GlcNAcylation and Tau Pathology

O-GlcNAcylation is a post-translational modification that involves the addition of N-acetylglucosamine to serine and threonine residues of proteins. This modification competes with phosphorylation for the same or proximal sites on proteins, including tau. In tauopathies, the hyperphosphorylation of tau is associated with its aggregation and the formation of neurofibrillary tangles, a hallmark of these disorders . By inhibiting OGA, MK-8719 increases O-GlcNAcylation, which may reduce tau phosphorylation, thus potentially preventing tau aggregation and subsequent neurodegeneration.

Enzymatic Inhibition

MK-8719 is a competitive reversible inhibitor of the human OGA enzyme . The OGA enzyme employs a two-step catalytic mechanism involving participation of the substrate acetamido group, featuring an oxazoline intermediate bound to the enzyme active site . MK-8719 disrupts this catalytic process, effectively preventing the removal of O-GlcNAc from proteins. Importantly, the compound demonstrates comparable activity across different species, including rat, dog, and mouse, which facilitates its evaluation in various preclinical models .

Development History

The development of MK-8719 represents a collaborative effort between Merck and Alectos Therapeutics to create an improved OGA inhibitor suitable for clinical applications . This partnership focused on enhancing the pharmacological properties of existing OGA inhibitors to develop a therapeutic candidate for neurodegenerative tauopathies.

From Thiamet-G to MK-8719

MK-8719 was developed using the scaffold of thiamet-G, an earlier generation OGA inhibitor . Through extensive medicinal chemistry and structure-activity relationship studies, researchers addressed several limitations of thiamet-G, including its potency, selectivity, CNS exposure, and metabolic stability . These efforts led to the identification of compound 42, which was subsequently designated as MK-8719 and selected for clinical development .

Synthetic Pathway

The synthesis of MK-8719 involved a series of chemical modifications to the thiamet-G scaffold. The synthetic pathway included Boc-protection of the amino group, selective protection of the primary hydroxyl as the TBDMS silyl ether, protection of secondary alcohols, and various other transformations to introduce the key functional groups, including the difluoromethyl moiety that distinguishes MK-8719 from its predecessors .

Preclinical Studies

Extensive preclinical studies have been conducted to evaluate the pharmacodynamic activity, efficacy, and safety profile of MK-8719 in various experimental models, particularly focusing on its effects on tau pathology and neurodegeneration.

Efficacy in Transgenic Mouse Models

The efficacy of MK-8719 was evaluated in Tg4510 transgenic mice, which overexpress human tau with the P301L mutation and develop robust tau pathology . Subchronic administration of MK-8719 to these mice resulted in significantly increased O-GlcNAcylated protein levels in brain tissue and reduced formation of pathological tau species . These biochemical changes were accompanied by significant reductions in neurodegeneration, including decreased expression of inflammatory markers, attenuated brain weight loss, and reduced forebrain volume loss .

Pharmacodynamic Effects

In vitro studies demonstrated that MK-8719 is a competitive reversible inhibitor of the human OGA enzyme with excellent potency and selectivity . The compound showed comparable activity across different species, including rat, dog, and mouse, facilitating its evaluation in various preclinical models . The pharmacodynamic effects of MK-8719 were assessed through measurements of O-GlcNAcylated protein levels, which showed significant increases following treatment, confirming the compound's on-target activity in vivo .

Clinical Development

Following successful preclinical studies, MK-8719 advanced to human clinical trials, representing a significant milestone in the development of OGA inhibitors for neurodegenerative disorders.

Phase 1 Clinical Trials

MK-8719 was evaluated in Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetic properties in humans . In one study, safety and tolerability of single doses of MK-8719 ranging from 5 to 1200 mg were evaluated in healthy volunteers (n=16) using an alternating-panel single ascending dose design . The results indicated that single doses up to 1200 mg were generally well-tolerated, supporting further clinical development .

Target Engagement Studies

The ability of MK-8719 to engage its target in the human brain was evaluated using positron emission tomography (PET) with [18F]MK-8553, a radiolabeled tracer of a novel small molecule inhibitor of the OGA enzyme . This study provided valuable information on the compound's ability to penetrate the blood-brain barrier and interact with its target enzyme in the central nervous system, which is critical for its potential therapeutic efficacy in neurodegenerative disorders.

Regulatory Status

Pharmacological Properties

MK-8719 exhibits favorable pharmacological properties that make it suitable for clinical development, including high potency, selectivity, and CNS penetration.

Potency and Selectivity

MK-8719 is a highly potent and selective OGA inhibitor with excellent CNS penetration . The compound demonstrates high selectivity for OGA, with no significant activity against Na V1.2, Na V1.5, IKr, IKs, and minimal activity (<50% inhibition at 10 μM) against a Eurofins Panlabs panel of 118 known pharmacology targets . This selectivity profile is crucial for minimizing potential off-target effects and enhancing the compound's safety profile.

Pharmacokinetic Properties

The pharmacokinetic properties of MK-8719 have been evaluated in various preclinical species and in humans. In preclinical studies, the compound demonstrated favorable pharmacokinetic characteristics, including good oral bioavailability and CNS penetration . In clinical studies, the pharmacokinetic profile of MK-8719 supported once-daily dosing, which is advantageous for patient compliance in chronic neurodegenerative disorders .

Drug Interactions and Metabolism

While detailed information on drug interactions and metabolism of MK-8719 is limited in the available search results, the compound's selectivity profile suggests a reduced potential for pharmacokinetic drug interactions mediated by common drug-metabolizing enzymes and transporters . Further studies would be necessary to fully characterize the metabolic pathways and potential drug interactions of MK-8719 in humans.

Current Status and Future Directions

As of April 2023, MK-8719 remains in preclinical development for Alzheimer's disease in Canada and the USA . While development for progressive supranuclear palsy has been discontinued , the compound continues to be investigated for its potential utility in other neurodegenerative tauopathies.

Challenges and Opportunities

The development of disease-modifying therapies for neurodegenerative disorders faces numerous challenges, including the complexity of disease pathogenesis, the need for early intervention, and the difficulties in clinical trial design and execution. Despite these challenges, OGA inhibitors like MK-8719 represent a promising approach to addressing tau pathology, a key component of many neurodegenerative disorders.

Alternative Approaches and Competitors

The field of tau-targeted therapies is rapidly evolving, with various approaches being investigated, including tau aggregation inhibitors, microtubule stabilizers, and immunotherapies targeting tau. While MK-8719 represents one of the first OGA inhibitors to advance to clinical development, other compounds with similar mechanisms of action are also being developed, reflecting the growing interest in this therapeutic strategy.

Future Research Directions

Future research on MK-8719 and related OGA inhibitors will likely focus on optimizing dosing regimens, identifying patient populations most likely to benefit from treatment, and exploring potential combination therapies. Additionally, the development of biomarkers for patient selection and treatment monitoring will be crucial for the successful clinical development of these compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator